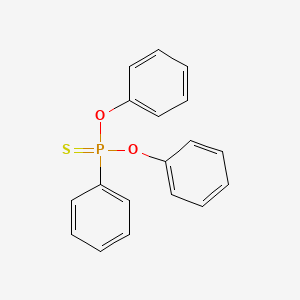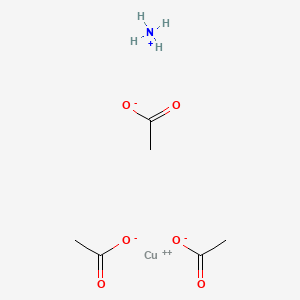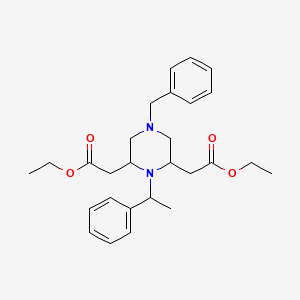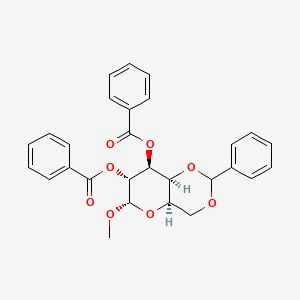![molecular formula C16H14O3 B12838068 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a dioxolane ring attached to a biphenyl structure, with an aldehyde functional group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-formylbiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylic acid
Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The dioxolane ring can also participate in reactions, particularly in the presence of acidic or basic conditions .
Comparaison Avec Des Composés Similaires
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Comparison: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the dioxolane ring and the aldehyde group on the biphenyl structure.
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-14-3-1-2-4-15(14)12-5-7-13(8-6-12)16-18-9-10-19-16/h1-8,11,16H,9-10H2 |
Clé InChI |
YBXLSKMLQRYIRB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)












